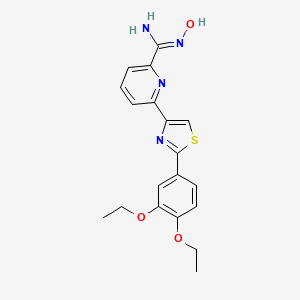
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide
描述
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide is a complex organic compound that features a thiazole ring, a phenyl group with diethoxy substituents, and a picolinimidamide moiety
属性
分子式 |
C19H20N4O3S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C19H20N4O3S/c1-3-25-16-9-8-12(10-17(16)26-4-2)19-22-15(11-27-19)13-6-5-7-14(21-13)18(20)23-24/h5-11,24H,3-4H2,1-2H3,(H2,20,23) |
InChI 键 |
MWLCORMWTLWKCZ-UHFFFAOYSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)/C(=N/O)/N)OCC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=NO)N)OCC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which is then coupled with the diethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups, such as halides or alkyl groups .
科学研究应用
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
作用机制
The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context .
相似化合物的比较
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


